2-Amino-5-chloro-9h-fluoren-9-one
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Overview
Description
2-Amino-5-chloro-9h-fluoren-9-one is an organic compound with the molecular formula C13H8ClNO. It is a derivative of fluorenone, characterized by the presence of an amino group at the 2-position and a chlorine atom at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-9h-fluoren-9-one typically involves the chlorination of 2-amino-9-fluorenone. One common method is the reaction of 2-amino-9-fluorenone with thionyl chloride in the presence of a catalyst, which facilitates the substitution of a hydrogen atom with a chlorine atom at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted fluorenone compounds
Scientific Research Applications
2-Amino-5-chloro-9h-fluoren-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-9h-fluoren-9-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: The parent compound, lacking the amino and chloro substituents.
2-Amino-9-fluorenone: Similar structure but without the chlorine atom.
5-Chloro-9-fluorenone: Similar structure but without the amino group
Uniqueness
2-Amino-5-chloro-9h-fluoren-9-one is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
6955-63-1 |
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Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-5-chlorofluoren-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-11-3-1-2-9-12(11)8-5-4-7(15)6-10(8)13(9)16/h1-6H,15H2 |
InChI Key |
MEKFRCBEYDGQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)N)C(=C1)Cl |
Origin of Product |
United States |
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